molecular formula C15H10Cl2N4O2S B12000120 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol

4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol

Cat. No.: B12000120
M. Wt: 381.2 g/mol
InChI Key: ACKDJCSJMWXJBQ-CNHKJKLMSA-N
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Description

4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol is a complex organic compound characterized by its unique structure, which includes a triazole ring, dichlorophenyl group, and benzenediol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the triazole ring. This intermediate is then reacted with 1,3-benzenediol under specific conditions to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10Cl2N4O2S

Molecular Weight

381.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2N4O2S/c16-9-2-4-11(12(17)5-9)14-19-20-15(24)21(14)18-7-8-1-3-10(22)6-13(8)23/h1-7,22-23H,(H,20,24)/b18-7+

InChI Key

ACKDJCSJMWXJBQ-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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